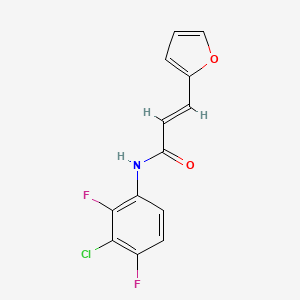

N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide

Description

N-(3-Chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide is an acrylamide derivative characterized by a substituted phenyl ring (3-chloro-2,4-difluorophenyl) and a 2-furyl group attached to the acrylamide backbone.

Properties

IUPAC Name |

(E)-N-(3-chloro-2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF2NO2/c14-12-9(15)4-5-10(13(12)16)17-11(18)6-3-8-2-1-7-19-8/h1-7H,(H,17,18)/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVVYWWHTKMMAM-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NC2=C(C(=C(C=C2)F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NC2=C(C(=C(C=C2)F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2,4-difluoroaniline and 2-furylacrylic acid.

Amidation Reaction: The key step involves the amidation of 3-chloro-2,4-difluoroaniline with 2-furylacrylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to optimize reaction conditions and improve yield.

Automation and Scaling: Implementing automated systems for precise control of reaction parameters and scaling up the process to meet production demands.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furyl group can be oxidized to form furan derivatives.

Reduction: The acrylamide moiety can be reduced to form corresponding amines.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Furan derivatives.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits potential biological activity , particularly in the following areas:

- Antimicrobial Properties : Studies have shown that derivatives of acrylamides can possess antimicrobial activities, making them candidates for developing new antibiotics.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions with cellular targets.

Medicine

The compound is being investigated for its potential as a therapeutic agent in drug development:

- Mechanism of Action : It may interact with specific enzymes or receptors involved in cell growth and apoptosis, potentially leading to novel treatments for various diseases.

- Case Studies : Various studies have explored its efficacy against specific cancer types, demonstrating promising results in preclinical models.

Industry

In industrial applications, this compound is utilized in the development of advanced materials with tailored properties. Its unique chemical characteristics make it suitable for creating polymers and other materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Substituent Variations in Acrylamide Derivatives

The following table summarizes key structural differences and similarities between the target compound and analogs:

Key Structural Differences and Implications

- Halogenation Patterns: The target compound’s 3-chloro-2,4-difluorophenyl group introduces steric hindrance and electron-withdrawing effects compared to simpler substituents like 4-fluorophenyl () or 4-chlorobenzyl (). These features may enhance receptor-binding specificity or resistance to oxidative metabolism .

Furyl Group Role :

- The 2-furyl moiety is conserved across several analogs (e.g., CCG-6920, ). This group contributes to π-π stacking interactions in biological systems, as seen in anti-inflammatory acrylamides from plant sources () .

Biological Activity

N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide is a synthetic organic compound belonging to the acrylamide class. Its unique structure, characterized by a chloro-difluorophenyl group and a furyl group, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Formula

- Molecular Formula : C13H8ClF2N O2

- CAS Number : 400078-31-1

Structural Features

The compound features:

- A chloro-difluorophenyl moiety that may enhance its reactivity and biological interactions.

- A furyl group that can participate in various chemical reactions and may influence biological activity.

This compound is believed to interact with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell growth and proliferation.

- Receptor Modulation : It may bind to receptors, altering signaling pathways associated with inflammation and apoptosis.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit antimicrobial and anticancer properties. For instance:

- Antimicrobial Activity : Studies have shown that derivatives of acrylamides can exhibit significant activity against various bacteria and fungi.

- Anticancer Activity : Research involving related compounds has demonstrated tumor-promoting effects in mouse models, suggesting potential for both therapeutic applications and toxicity assessments .

Genotoxicity Studies

Genotoxicity tests are critical for evaluating the safety of chemical compounds. While specific genotoxicity data for this compound is limited, related studies have indicated potential mutagenic effects:

- Compounds structurally similar to this acrylamide have shown weak tumor initiation in mouse skin models .

Study 1: Anticancer Activity Assessment

A study investigated the effects of 3-(5-nitro-2-furyl)acrylamide (AF-2), a compound related to this compound. Mice treated with AF-2 showed a 35% incidence of skin tumors when combined with a tumor promoter . This suggests a need for further investigation into the carcinogenic potential of this compound.

Study 2: Antimicrobial Screening

Research on related acrylamide compounds demonstrated significant antimicrobial activity against various strains of bacteria and fungi. This highlights the potential utility of this compound in developing new antimicrobial agents .

Comparative Analysis

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Acrylamide | Potential antimicrobial and anticancer |

| 3-(5-nitro-2-furyl)acrylamide | Acrylamide | Tumor initiation in mouse models |

| N-(3-chloro-2,4-difluorophenyl)-3-(2-thienyl)acrylamide | Acrylamide | Similar structural properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a nucleophilic acyl substitution reaction. A primary amine (e.g., 3-chloro-2,4-difluoroaniline) reacts with an acryloyl chloride derivative under inert conditions. For example, in similar acrylamide syntheses, acryloyl chloride is added dropwise to a stirred solution of the amine in dry dichloromethane (DCM) at 0–5°C, followed by triethylamine (TEA) as a base to scavenge HCl . Optimization includes controlling reaction temperature (<10°C) to minimize side reactions and using anhydrous solvents to avoid hydrolysis of the acyl chloride.

Q. How can structural characterization of this compound be performed to confirm its purity and stereochemistry?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to verify substituent positions and electronic environments. For instance, fluorine atoms in the difluorophenyl group produce distinct splitting patterns in NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : If single crystals are obtained, resolve the 3D structure to confirm regiochemistry and absence of isomers .

Q. What preliminary toxicity assays are appropriate for evaluating mutagenic potential?

- Methodology :

- Ames Test : Use Salmonella typhimurium strains (e.g., TA98, TA100) with and without metabolic activation (S9 liver homogenate). Compare results to positive controls like AF-2 (2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide), a known mutagenic acrylamide .

- In Vitro Cytotoxicity Assays : Assess IC values in mammalian cell lines (e.g., HepG2) using MTT or resazurin-based assays .

Advanced Research Questions

Q. How do electronic effects of the chloro and difluoro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Computational Chemistry : Perform density functional theory (DFT) calculations to map electron density distributions. The chloro group is electron-withdrawing via inductive effects, while fluorine’s electronegativity alters aromatic ring reactivity. This impacts Suzuki-Miyaura coupling efficiency at the aryl chloride site .

- Experimental Validation : Compare reaction yields using palladium catalysts (e.g., Pd(PPh)) with varying substituents on the phenyl ring. Monitor regioselectivity via LC-MS .

Q. What strategies mitigate isomerization of the acrylamide moiety during storage or biological assays?

- Methodology :

- Stability Studies : Use HPLC to track E/Z isomer ratios under varying conditions (pH, temperature, light exposure). For similar acrylamides, isomerization is minimized by storing samples in amber vials at −20°C in inert atmospheres .

- Enzymatic Inhibition : Test if isomerases (e.g., EC 5.2.1.6, furylfuramide isomerase) accelerate E/Z interconversion in biological matrices. Use NADH cofactor supplementation to modulate enzyme activity .

Q. How can the furyl group’s π-system be exploited for targeted drug delivery or photodynamic therapy?

- Methodology :

- Photophysical Characterization : Measure UV-Vis absorption and fluorescence emission spectra. The furyl group’s conjugation with the acrylamide may enable light-triggered activation.

- Cellular Uptake Studies : Functionalize the compound with a fluorescent tag (e.g., BODIPY) and track localization in cancer cells via confocal microscopy. Compare uptake efficiency against non-furyl analogs .

Q. What mechanistic insights explain the compound’s potential neurotoxic or carcinogenic effects?

- Methodology :

- Reactive Oxygen Species (ROS) Assays : Use DCFH-DA probes to quantify ROS generation in neuronal cells (e.g., SH-SY5Y). Compare to acrylamide’s known neurotoxicity via glutathione depletion pathways .

- Genotoxicity Profiling : Perform comet assays to assess DNA strand breaks and γ-H2AX staining for double-strand break detection. Correlate results with structural analogs like AF-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.